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Abstract

1,1'-Bi-2-naphthol (BINOL) has emerged as a cornerstone of asymmetric catalysis since its
potential was first unlocked. This axially chiral scaffold has proven to be remarkably versatile,
serving as a privileged ligand in a vast array of enantioselective transformations. However, the
true power of BINOL catalysis has been realized through the strategic placement of
substituents on its aromatic framework. This guide provides a comprehensive overview of the
history and development of substituted BINOL ligands, delving into the synthetic strategies
employed to modify the BINOL core and the profound impact of these modifications on catalytic
activity and selectivity. We will explore the causal relationships behind experimental choices,
from early derivatizations to the rational design of modern, highly specialized ligands. This
document is intended to be a technical resource, offering field-proven insights for researchers
aiming to leverage the full potential of this remarkable class of chiral ligands.

The Genesis of a Privileged Ligand: A Historical
Perspective
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The story of BINOL begins long before its application in asymmetric catalysis. The racemic
form of 1,1'-bi-2-naphthol was first synthesized in 1926 by Pummerer and his colleagues
through the facile oxidative coupling of 2-naphthol using ferric chloride (FeCls)[1]. For over half
a century, BINOL remained a chemical curiosity, its unique atropisomeric nature noted but its
potential largely untapped. Atropisomerism arises from restricted rotation around the C1-C1'
single bond between the two naphthalene rings, which leads to stable, non-interconverting
enantiomers, (R)- and (S)-BINOL[2][3].

The pivotal moment in the history of BINOL arrived in 1979 when Ryoji Noyori reported its use
as a chiral ligand in the enantioselective reduction of aromatic ketones and aldehydes[1]. This
seminal work marked the birth of BINOL as a "privileged ligand" in asymmetric catalysis[1].
However, it was quickly recognized that unsubstituted BINOL, while effective, did not always
provide satisfactory results in terms of enantioselectivity and catalytic activity for all
substrates[1]. This realization sparked a continuous and intensive area of research focused on
modifying the BINOL scaffold. The central hypothesis was that by strategically placing
substituents on the binaphthyl framework, one could fine-tune the steric and electronic
properties of the resulting ligand-metal complexes, thereby enhancing their catalytic
performance[1][2][3].

Architectural Evolution: Synthesizing Substituted
BINOLSs

The development of substituted BINOL ligands has largely followed two primary synthetic
strategies: the regioselective modification of the parent BINOL scaffold and the coupling of pre-
functionalized naphthol units[1].

Modification of the BINOL Scaffold: A Direct Approach

Direct functionalization of the enantiomerically pure BINOL core is often the most convergent
and widely used approach. The choice of reaction and conditions dictates the position of
substitution.

The 3,3'-positions are situated ortho to the hydroxyl groups and are in close proximity to the
catalytic metal center. Consequently, substituents at these positions exert a significant steric
influence on the chiral environment of the catalyst.
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A common method for introducing substituents at the 3,3'-positions involves a two-step
protocol: protection of the hydroxyl groups, followed by ortho-lithiation and reaction with an
electrophile[1][2][3]. The methoxymethyl (MOM) ether is a frequently used protecting group as
it directs the lithiation to the adjacent 3- and 3'-positions[1][4].

Experimental Protocol: Synthesis of 3,3'-Disubstituted BINOLSs via Ortho-Lithiation

o Protection: (S)-BINOL is treated with methoxymethyl chloride (MOMCI) in the presence of a
base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane
(DCM) to afford (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

o Ortho-Lithiation: The MOM-protected BINOL is dissolved in an ethereal solvent like
tetrahydrofuran (THF) and cooled to -78 °C. An organolithium reagent, typically n-butyllithium
(n-Buli), is added dropwise to effect lithiation at the 3- and 3'-positions.

o Electrophilic Quench: The desired electrophile (e.g., an alkyl halide, a silyl chloride, or COz2)
is then added to the reaction mixture to introduce the substituent.

e Deprotection: The MOM groups are subsequently removed under acidic conditions (e.g., HCI
in methanol) to yield the 3,3'-disubstituted BINOL derivative.
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Cram and coworkers pioneered early work in this area, preparing a series of 3,3'-disubstituted
BINOLs, including diaryl derivatives via Grignard cross-coupling of 3,3'-dibromo-BINOL
dimethyl ether[1]. The introduction of bulky groups at these positions, as demonstrated by Wipf
and Jung, can be crucial for creating a well-defined chiral pocket, which is particularly important
when the substrate itself lacks significant differentiating features[1]. More recently, Jgrgensen
and coworkers developed a simple and efficient Suzuki coupling approach to synthesize 3,3'-
diaryl BINOLSJ[5].
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The 6,6'-positions are para to the hydroxyl groups. Substituents at these positions primarily
influence the electronic properties of the ligand, although bulky groups can also extend the
chiral environment.

Electrophilic aromatic substitution is a highly effective method for functionalizing the 6,6'-
positions. Bromination, for instance, proceeds with high regioselectivity. Treatment of
enantiomerically pure BINOL with bromine selectively yields 6,6'-dibromo-1,1'-bi-2-naphthol, a
versatile and commercially available intermediate[1][2]. The electron-donating nature of the
hydroxyl groups directs the electrophile to the para position, and density functional theory
(DFT) calculations of the highest occupied molecular orbital (HOMO) of BINOL support this
observed selectivity[2][3].

This readily available 6,6'-dibromo-BINOL serves as a gateway to a wide array of other
derivatives through various cross-coupling reactions, such as Suzuki and Sonogashira
couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups[1][3]. For example,
Kobayashi and coworkers synthesized (R)-6,6'-bis(trifluoromethyl)-1,1'-bi-2-naphthol by
converting the bromo substituents to iodo groups, followed by a trifluoromethylation reaction[1].

While less common, substitutions at other positions have also been explored to further
modulate the ligand's properties. For instance, substituents at the 7,7'-positions can increase
the steric bulk around the metal center, enhancing enantioselectivity in certain reactions[1].
Mikami and coworkers prepared a 7,7'-disubstituted BINOL ligand for use in titanium-catalyzed
[2+3] cycloaddition reactions[1]. The synthesis of these derivatives often requires multi-step
sequences starting from substituted naphthols[1].

Coupling of Substituted Naphthols: A Convergent
Strategy

An alternative to modifying the pre-formed BINOL scaffold is the oxidative coupling of two
substituted 2-naphthol units. This approach is particularly useful for synthesizing BINOLs with
substitution patterns that are difficult to achieve through direct functionalization. Various metal
complexes, including those based on copper, vanadium, and ruthenium, have been developed
to catalyze this enantioselective oxidative coupling[1][6][7]. For example, Uang and co-workers
reported a catalytic oxidative coupling of 2-naphthols using VO(acac)2 and molecular
oxygen[1].
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The Impact of Substitution: Tuning for Catalytic
Excellence

The strategic introduction of substituents allows for the precise tuning of a BINOL ligand's
properties, which in turn dictates its performance in asymmetric catalysis. The effects can be
broadly categorized as steric and electronic.

Steric Effects: Sculpting the Chiral Pocket

Substituents at the 3,3'-positions have the most direct steric impact. Large, bulky groups in
these positions create a more confined and well-defined chiral pocket around the metal center.
This enhanced steric hindrance can:

» Improve Enantioselectivity: By creating a more discriminating environment, bulky 3,3'-
substituents can force the substrate to adopt a specific orientation, leading to higher
enantiomeric excesses (ee)[1][8].

« Influence Reaction Scope: The size of the chiral pocket can determine which substrates can
be effectively accommodated, thereby influencing the scope of the reaction.

A guantitative study by Goodman and Reid demonstrated that the stereochemical outcome of
many reactions catalyzed by BINOL-derived phosphoric acids depends on both proximal and
remote sterics of the 3,3'-substituents[8]. Their model provides a decision tree for selecting the
optimal catalyst based on these steric features[8].

Electronic Effects: Modulating Lewis Acidity and
Basicity

Substituents on the aromatic rings, particularly at the 6,6'-positions, can significantly alter the
electronic properties of the BINOL ligand. Electron-withdrawing groups (e.g., -CFs, -NO2)
decrease the electron density on the phenolic oxygens. This has two main consequences:

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pubs.acs.org/doi/10.1021/cr020025b
https://www.chem.ubc.ca/selecting-chiral-binol-derived-phosphoric-acid-catalysts-general-model-identify-steric-features
https://www.chem.ubc.ca/selecting-chiral-binol-derived-phosphoric-acid-catalysts-general-model-identify-steric-features
https://www.chem.ubc.ca/selecting-chiral-binol-derived-phosphoric-acid-catalysts-general-model-identify-steric-features
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2375930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Increased Lewis Acidity: When complexed with a metal, the resulting catalyst becomes a
stronger Lewis acid, which can accelerate the reaction rate.

 Increased Brgnsted Acidity: In the case of BINOL-derived phosphoric acids, electron-
withdrawing groups increase the acidity of the P-OH proton, making the catalyst a more
potent Brgnsted acid[9].

Conversely, electron-donating groups (e.g., -OCHs, -Ph) increase the electron density on the
oxygens, making the corresponding metal complexes less Lewis acidic and the phosphoric
acids less Brgnsted acidic. This ability to tune the electronic nature of the catalyst is crucial for
optimizing reactivity and selectivity for a given transformation[10][11].
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Beyond Classical BINOLs: The Next Generation of
Ligands
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The principles learned from the development of substituted BINOLS have inspired the creation
of new classes of axially chiral ligands and catalysts.

VANOL and VAPOL.: Vaulted Biaryl Ligands

Developed by the Wulff group, VANOL (vaulted 2,2'-binaphthol) and VAPOL (vaulted 3,3'-
biphenanthrol) are structurally distinct from BINOL[13][14][15][16]. They possess a "vaulted"
backbone that creates a deeper and more enclosed chiral pocket around the metal center
compared to BINOL[15][16]. This unique architecture has led to exceptional performance in a
variety of asymmetric reactions, including Diels-Alder reactions, aziridinations, and imino-aldol
reactions, often surpassing the efficacy of traditional BINOL-based catalysts[13][14][16][17].

Hs-BINOL: A Flexible yet Rigid Scaffold

Hs-BINOL is a partially hydrogenated derivative of BINOL. It retains the C2 symmetry and
conformational rigidity of the parent molecule but possesses different geometric and electronic
properties[18][19]. The direct bromination of the Hs-BINOL core at the 3,3'-positions is possible,
offering a more efficient route to certain derivatives compared to the multi-step process
required for BINOL itself[19]. Hs-BINOL-derived catalysts have shown excellent
enantioselectivity in various reactions, including the addition of nucleophiles to aldehydes[18].

BINOL-Derived Chiral Phosphoric Acids (CPASs)

A major breakthrough in organocatalysis was the development of chiral phosphoric acids
derived from BINOL, independently reported by the groups of Akiyama and Terada in 2004[9]
[14][20]. These strong Brgnsted acids have become privileged catalysts for a vast number of
enantioselective transformations, including Mannich, Friedel-Crafts, and Diels-Alder
reactions[9][21][22]. The 3,3'-positions of the BINOL scaffold are typically substituted with bulky
groups to create a highly effective chiral environment where the catalyst can activate
substrates through hydrogen bonding[8][20].
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Conclusion and Future Outlook

The journey from the initial synthesis of racemic BINOL to the development of highly
specialized, substituted derivatives represents a remarkable chapter in the history of
asymmetric catalysis. The ability to systematically modify the BINOL scaffold has provided
chemists with a powerful toolkit for rational catalyst design. By understanding the interplay
between substituent effects and catalytic performance, researchers can tailor ligands to
achieve exceptional levels of enantioselectivity and reactivity for specific applications. The
ongoing exploration of novel substitution patterns, the development of advanced ligand
architectures like VANOL and Hs-BINOL, and the expansion of applications for BINOL-derived
organocatalysts ensure that the legacy of this privileged scaffold will continue to drive
innovation in synthetic chemistry, impacting fields from materials science to drug development
for years to come.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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